

Crystal structure of novel 5-methyl-4-thiopyrimidine derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-5-phenylpyrimidine

Cat. No.: B1615610

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of Novel 5-Methyl-4-thiopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and characterization of three novel 5-methyl-4-thiopyrimidine derivatives. The information presented is compiled from recent research and is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, crystallography, and drug development.

Introduction

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.^[1] The 5-methyl-4-thiopyrimidine scaffold, in particular, serves as a versatile platform for the development of new therapeutic agents. This document details the synthesis and structural elucidation of three novel derivatives:

- Compound (2): Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate ($C_{21}H_{19}ClN_2O_2S$)
- Compound (3): {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol ($C_{19}H_{17}ClN_2OS$)
- Compound (4): 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine ($C_{19}H_{17}ClN_2S$)

These compounds, differing only by the substituent at the 5-position of the pyrimidine ring, exhibit distinct structural features and biological activities.[2] Their molecular structures have been unambiguously confirmed by single-crystal X-ray diffraction analysis.[3]

Synthesis and Characterization

The synthetic route to the target compounds commences from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate.[3] The overall workflow is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for compounds (2), (3), and (4).

Experimental Protocols

Synthesis of Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate (Compound 2): The starting material, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, is reacted with 4-chlorobenzyl chloride in a methanolic solution of sodium hydroxide to yield compound (2).[3]

Synthesis of {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (Compound 3): Compound (2) is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) to produce the 5-hydroxymethylpyrimidine derivative, compound (3).[3]

Synthesis of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (Compound 4): Compound (3) is first halogenated with thionyl chloride (SOCl₂) in benzene. The resulting intermediate is then reduced with LiAlH₄ to afford the final product, compound (4).[3]

Analytical Data

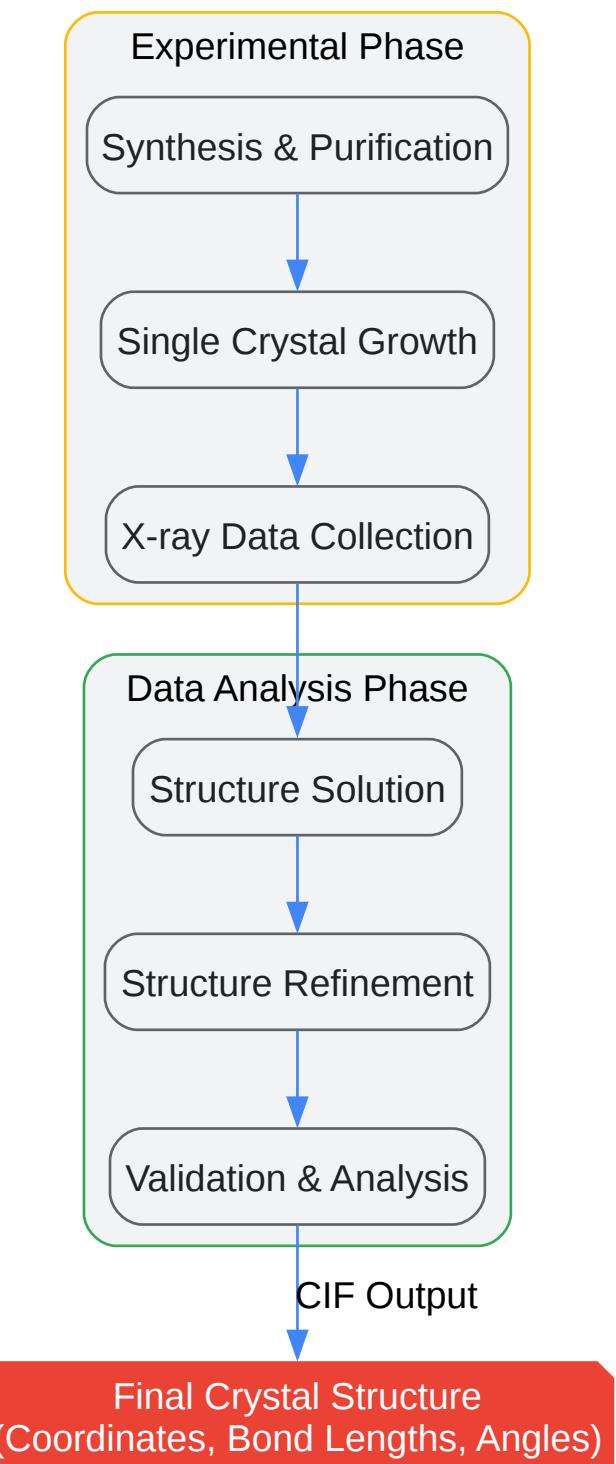
The synthesized compounds were characterized using various spectroscopic methods and elemental analysis.[3]

Table 1: Analytical Data for Compound (2)

Analysis Type	Data
Yield	78%
Appearance	Colorless crystals
Melting Point	360–361 K
¹ H NMR (300 MHz, CDCl ₃)	δ 1.42 (3H, t, CH ₃ CH ₂), 2.68 (3H, s, CH ₃), 4.44 (2H, q, CH ₃ CH ₂), 4.56 (2H, s, CH ₂), 7.25–7.51 (7H, m, aromatic), 8.46 (2H, q, aromatic)
¹³ C NMR (75 MHz, CDCl ₃)	δ 14.19 (CH ₃), 24.01 (CH ₃), 34.10 (CH ₂), 61.93 (CH ₂), 120.65, 128.59 (2C), 128.73 (2C), 128.78 (2C), 130.41 (2C), 131.43, 133.15, 135.73, 136.74, 162.41, 165.44, 166.11, 169.11
FT-IR (ATR, cm ⁻¹)	1694 (C=O), 639 (C—S)
MS (ESI) m/z	[M + H] ⁺ 399.0973 (found), 399.0929 (calculated)

| Elemental Analysis (%) | Calculated: C 63.23, H 4.80, N 7.02; Found: C 63.15, H 4.69, N 6.92 |

Table 2: Key Spectroscopic Data for Compounds (3) and (4)


Compound	Spectroscopic Method	Key Observations
(3)	^1H NMR	Absence of ethyl-group signals; singlet at 4.79 ppm (CH_2OH); broad signal at 2.37 ppm (OH)
	IR (cm^{-1})	Absence of C=O signal; very broad signal at 3351 (OH)
(4)	^1H NMR	Absence of CH_2OH and OH signals; additional singlet for a methyl group at 2.20 ppm

|| IR | Absence of OH signal |

Crystal Structure Analysis

The molecular structures of compounds (2), (3), and (4) were determined by single-crystal X-ray diffraction.[\[3\]](#)

General Crystallographic Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for crystal structure determination.

Crystallographic Data

The crystallographic data reveals significant differences in the packing and hydrogen bonding interactions among the three compounds, despite their structural similarities.[2]

Table 3: Crystallographic Data Summary

Parameter	Compound (2)	Compound (3)	Compound (4)
Formula	$C_{21}H_{19}ClN_2O_2S$	$C_{19}H_{17}ClN_2OS$	$C_{19}H_{17}ClN_2S$
Crystal System	Triclinic[2]	Monoclinic[2]	Monoclinic[2]
Space Group	P-1[2]	P2 ₁ /c[2]	P2 ₁ /c[2]

| Molecules per Asymmetric Unit | 1[2] | 2[2] | 1[2] |

Molecular Conformation and Intermolecular Interactions

The conformation of each molecule is primarily defined by the dihedral angles between the pyrimidine ring and the aryl substituents at the 2- and 4-positions.[2]

- Compound (2): Forms a one-dimensional chain through hydrogen bonds, which are further extended into a two-dimensional network.[3]
- Compounds (3) and (4): Generate one-dimensional chains via intermolecular interactions.[3]

The presence of the hydroxymethyl group in compound (3) and the methyl group in compound (4) leads to these distinct packing arrangements.[3]

Biological Activity

The cytotoxic properties of compounds (3) and (4) were evaluated against several human cancer cell lines (HeLa, K562, and CFPAC) and a normal human cell line (HUVEC).[2]

- Compound (4): Was found to be non-toxic towards CFPAC and HUVEC cells but exhibited weak activity against HeLa and K562 cell lines.[2][3]

- Compound (3): The presence of a hydroxyl group significantly increased its cytotoxicity against both cancer and normal cell lines.[2] Specifically, the hydroxylation of a related compound, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, to its 5-hydroxymethyl derivative (like compound 3) was shown to enhance cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells in some cases.[1]

This highlights the critical role of the substituent at the 5-position in modulating the biological activity of this class of compounds.

Conclusion

This guide has summarized the synthesis, structural characterization, and preliminary biological evaluation of three novel 5-methyl-4-thiopyrimidine derivatives. The detailed analytical and crystallographic data provide a solid foundation for further research and development. The observed differences in crystal packing and cytotoxic activity, arising from minor modifications at the 5-position of the pyrimidine ring, underscore the potential for fine-tuning the properties of these compounds for therapeutic applications. Further investigation into the structure-activity relationships of this scaffold is warranted to explore its full potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Crystal structure of novel 5-methyl-4-thiopyrimidine derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1615610#crystal-structure-of-novel-5-methyl-4-thiopyrimidine-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com